Alpha-cobratoxin is extracted from the venom of the Naja species, particularly the Naja naja (Indian cobra) and Naja kaouthia (Siamese cobra). Its primary function in nature is to incapacitate prey, primarily small mammals and birds, facilitating the snake's feeding process.
Alpha-cobratoxin belongs to the family of three-finger toxins, a class of neurotoxins that exhibit high specificity for nicotinic acetylcholine receptors. It is classified under neurotoxic peptides due to its mechanism of action, which involves competitive inhibition at the neuromuscular junction.
The synthesis of alpha-cobratoxin can be achieved through solid-phase peptide synthesis using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The initial amino acid is attached to a resin, and subsequent residues are sequentially added using coupling reagents such as diisopropylcarbodiimide and hydroxybenzotriazole.
Alpha-cobratoxin interacts specifically with nicotinic acetylcholine receptors, blocking acetylcholine binding and preventing muscle contraction. This competitive inhibition leads to paralysis.
The mechanism of action involves the following steps:
Research indicates that alpha-cobratoxin exhibits selectivity for specific receptor subtypes, influencing its potency and efficacy in different biological systems.
Alpha-cobratoxin has several applications in research and medicine:
α-Cobratoxin (α-CTX), a long-chain neurotoxin from Naja kaouthia venom, comprises 71 amino acid residues stabilized by five disulfide bonds—four conserved intra-chain bonds and one additional bond in loop II (Cys26–Cys30) critical for structural integrity. The disulfide architecture (Cys3–Cys20, Cys14–Cys42, Cys43–Cys54, Cys55–Cys60, Cys26–Cys30) creates a rigid "three-finger" fold. This configuration facilitates high-affinity binding to nicotinic acetylcholine receptors (nAChRs). The monomeric form’s molecular weight is 7,956.65 g/mol, with a compact structure resistant to proteolysis [1] [3]. In the dimeric α-CTX (αCT-αCT), intermolecular disulfides form between Cys3 of one protomer and Cys20 of another, creating a covalent dimer with expanded receptor specificity [1].
Table 1: Disulfide Bond Network in α-Cobratoxin
Bond Type | Residue Pairs | Role |
---|---|---|
Intramonomeric | Cys14–Cys42, Cys43–Cys54 | Core stabilization |
Cys55–Cys60, Cys26–Cys30 | Loop II rigidity | |
Intermolecular (dimer) | Cys3–Cys20 (between protomers) | Dimer assembly & α3β2 nAChR recognition |
α-CTX belongs to the long-chain TFT family, distinguished from short-chain toxins (e.g., erabutoxin a) by the Cys26–Cys30 disulfide in loop II. This bond enables α-CTX to target neuronal α7 nAChRs, while short toxins only inhibit muscle-type receptors. κ-Bungarotoxin, a non-covalent dimer, shares structural homology but exhibits distinct quaternary packing and receptor selectivity compared to covalent αCT-αCT dimers. Cytotoxin 3 (non-neurotoxic) lacks the loop II disulfide, confirming its role in neurotoxicity [1] [4] [7].
Table 2: Structural and Functional Comparison of TFTs
Toxin | Chain Length | Disulfide Bonds | Key Receptor Targets |
---|---|---|---|
α-Cobratoxin (monomer) | 71 residues | 5 (including Cys26–Cys30) | α7, muscle-type nAChRs |
α-Cobratoxin (dimer) | Homodimer | 5 + 2 intermolecular | α7, α3β2 nAChRs |
κ-Bungarotoxin | Non-covalent dimer | 5 per monomer | α3β2 > α7 nAChRs |
Erabutoxin a (short) | 62 residues | 4 | Muscle-type nAChRs only |
The monomeric structure (PDB: 2CTX) resolved at 2.4 Å reveals three β-sheet-rich loops (I–III) anchored by the disulfide core. Loop II harbors a unique helical turn stabilized by hydrogen bonds and the Cys26–Cys30 bond, forming an antiparallel β-sheet with loop III. The Asn63 side chain fixes the C-terminal tail, optimizing the nAChR-binding interface. Crystallographic dimers form via β-sheet interactions between symmetry-related molecules (strands 53–57), a feature conserved in cardiotoxins and α-bungarotoxin [4] [7] [10].
The dimeric αCT-αCT crystal structure (1.94 Å) shows intermolecular disulfides (Cys3–Cys20) linking protomers, while each retains the monomeric fold. This arrangement diverges from κ-bungarotoxin dimers, enabling unique receptor interactions. Reduction of Cys26–Cys30 in one or both protomers abolishes α7 nAChR binding but enhances α3β2 inhibition 7.4-fold, demonstrating allosteric coupling between loop II integrity and receptor specificity [1] [4].
The α-CTX–AChBP complex (PDB: 1YI5) confirms toxin engagement via residues Ser182–Tyr192 of AChBP, mimicking nAChR binding. A peptide inhibitor (YMWDGWYM, PDB: 6ZFM) cocrystallized with α-CTX binds the toxin’s central loop II by mimicking nAChR interactions, blocking its receptor interface. This 8-mer peptide reduces α-CTX inhibition of α7 nAChRs by 6.9-fold, validating its neutralization potential [8] [10].
Table 3: Key Cocrystal Structures of α-Cobratoxin
PDB ID | Ligand/Complex | Resolution | Key Structural Insights |
---|---|---|---|
1YI5 | α-CTX–AChBP complex | Not specified | Binds AChBP via loop II; Ser182–Tyr192 hotspot |
6ZFM | α-CTX–peptide inhibitor | 1.90 Å | Peptide mimics nAChR; binds loop II |
C-terminal amidation is critical for α-CTX stability and receptor affinity. Recombinant expression in Komagataella phaffii yields amidated α-CTX with near-native α7 nAChR binding, whereas E. coli-derived non-amidated forms show reduced activity. Tyrosine sulfation, though rare in α-CTX, enhances structural stability in related conotoxins (e.g., EpI) by promoting salt bridges. Amidation also accelerates oxidative folding, reducing misfolding by 40% compared to acid forms [5] [10].
Table 4: Impact of Post-Translational Modifications
Modification | Position | Effect on α-CTX |
---|---|---|
C-terminal amidation | C-terminus | ↑ α7 nAChR affinity; ↑ folding efficiency |
Tyrosine sulfation | Not native (engineered) | ↑ Structural stability (in conotoxins) |
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